molecular formula C16H18N2S2 B4737401 N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N'-PHENYLTHIOUREA

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N'-PHENYLTHIOUREA

Cat. No.: B4737401
M. Wt: 302.5 g/mol
InChI Key: LAHSABGTQPEPKL-UHFFFAOYSA-N
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Description

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N’-PHENYLTHIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group, a methylphenyl group, and a thiourea moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N’-PHENYLTHIOUREA typically involves the reaction of 2-[(4-methylphenyl)sulfanyl]ethylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, in an organic solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N’-PHENYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N’-PHENYLTHIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N’-PHENYLTHIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-2-PHENYLACETAMIDE
  • N-cyclopentyl-N’-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea

Uniqueness

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-N’-PHENYLTHIOUREA is unique due to its specific combination of phenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

1-[2-(4-methylphenyl)sulfanylethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S2/c1-13-7-9-15(10-8-13)20-12-11-17-16(19)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHSABGTQPEPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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